molecular formula C21H25N3O5S B4020884 1-[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]-4-piperidinecarboxamide

1-[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]-4-piperidinecarboxamide

Cat. No. B4020884
M. Wt: 431.5 g/mol
InChI Key: VATJQVNUAJMGHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "1-[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]-4-piperidinecarboxamide" often involves complex reactions that yield inhibitors targeting specific receptors or enzymes. For example, the design and synthesis of Glycine Transporter-1 (GlyT1) inhibitors derived from [4-Phenyl-1-(propylsulfonyl)piperidin-4-yl]methyl Benzamides involved a series of chemical reactions to achieve compounds with desired inhibitory activity and selectivity (Lindsley et al., 2006). Similarly, synthesis efforts have led to the development of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors with a balance of potency, selectivity, and suitable pharmacokinetic profiles (Cioffi et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds closely related to "1-[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]-4-piperidinecarboxamide" has been extensively studied, revealing their complex interactions with biological targets. For instance, the crystal structure of a similar compound showed specific conformational characteristics essential for its biological activity, such as a chair conformation of the piperidine ring and specific substituent orientations that are critical for receptor binding (Yang et al., 2008).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds involve their ability to undergo specific transformations and interact with biological molecules. The synthesis and biological evaluation of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives highlighted the potential of these compounds as inhibitors for enzymes like acetylcholinesterase and butyrylcholinesterase, showcasing their chemical reactivity and interaction capabilities (Khalid et al., 2014).

properties

IUPAC Name

1-[2-(N-methylsulfonyl-4-phenoxyanilino)acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-30(27,28)24(15-20(25)23-13-11-16(12-14-23)21(22)26)17-7-9-19(10-8-17)29-18-5-3-2-4-6-18/h2-10,16H,11-15H2,1H3,(H2,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATJQVNUAJMGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)N1CCC(CC1)C(=O)N)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(N-methylsulfonyl-4-phenoxyanilino)acetyl]piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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